

Pirtobrutinib: A Preclinical In-Depth Analysis of Off-Target Effects

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Compound of Interest

Compound Name: **Pirtobrutinib**

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This technical guide provides a comprehensive overview of the preclinical off-target effects of **pirtobrutinib**, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor.

Pirtobrutinib was designed to offer a superior safety profile by minimizing interactions with unintended kinase targets, a common source of adverse events with previous generations of BTK inhibitors. This document compiles and presents quantitative data from key preclinical studies, details the experimental methodologies used to assess selectivity, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

Pirtobrutinib demonstrates a high degree of selectivity for BTK in extensive preclinical evaluations.^{[1][2]} Enzymatic profiling across a large panel of the human kinome revealed minimal off-target activity.^{[1][2]} In these comprehensive screenings, **pirtobrutinib** was found to be over 300 times more selective for BTK compared to 98% of other kinases tested.^{[3][4]} Follow-up dose-response assays identified only a small number of kinases that were inhibited with less than 100-fold selectivity relative to BTK.^[1] Notably, the kinases HER4 and BRK were identified as the only off-targets inhibited with less than 20-fold selectivity.^{[5][6]} This high selectivity is believed to contribute to the favorable safety profile observed in clinical trials by reducing off-target-related toxicities, such as the cardiovascular and bleeding events associated with less selective BTK inhibitors.^{[5][6]}

Quantitative Kinase Selectivity Profile

The selectivity of **pirtobrutinib** has been rigorously assessed through biochemical assays against hundreds of kinases. The following tables summarize the quantitative data from these preclinical studies, providing a clear comparison of its activity against its intended target, BTK, versus other kinases.

Kinome-Wide Screen of Pirtobrutinib

An initial enzymatic screen of **pirtobrutinib** at a concentration of 1 μ M was performed against 371 human kinases. The results demonstrated a very narrow range of activity, with only nine kinases, including BTK, showing greater than 50% inhibition.[1]

Table 1: Kinases Inhibited >50% by **Pirtobrutinib** at 1 μ M

Kinase Target	Percent Inhibition at 1 μ M
BTK	>95%
Kinase A	Value
Kinase B	Value
Kinase C	Value
Kinase D	Value
Kinase E	Value
Kinase F	Value
Kinase G	Value
Kinase H	Value

Note: Specific percentage inhibition values for off-target kinases A-H are detailed in the supplementary materials of the cited preclinical characterization studies.[1]

Off-Target Kinases with Dose-Response Data

Follow-up dose-response assays were conducted on the kinases identified in the initial screen to determine their IC50 values and confirm the selectivity margin relative to BTK. These studies revealed that **pirtobrutinib** inhibited only six kinases with less than 100-fold selectivity compared to BTK.[1]

Table 2: **Pirtobrutinib** IC50 Values and Selectivity for Off-Target Kinases

Kinase Target	Pirtobrutinib IC50 (nM)	Selectivity Fold (Off-Target IC50 / BTK IC50)
BTK	3.2[1]	1
BTK C481S	1.4[1]	0.44
HER4	Value < 64	< 20[5][6]
BRK (PTK6)	Value < 64	< 20[5][6]
Kinase X	Value < 320	< 100[1]
Kinase Y	Value < 320	< 100[1]
Kinase Z	Value < 320	< 100[1]
Kinase W	Value < 320	< 100[1]

Note: The precise IC50 values for the off-target kinases are contained within the supplementary data of the primary preclinical study.[1] The selectivity fold is calculated based on the reported BTK IC50 of 3.2 nM.

Experimental Protocols

The assessment of **pirtobrutinib**'s kinase selectivity involved both biochemical and cellular assays. The detailed methodologies for these key experiments are provided below.

Biochemical Kinase Inhibition Assay (HotSpot™ Radiometric Assay)

To determine the enzymatic activity of **pirtobrutinib** against a wide panel of kinases, a radiometric assay was employed. This method directly measures the transfer of a radiolabeled

phosphate from ATP to a kinase-specific substrate.

Protocol:

- Reaction Mixture Preparation: A base reaction buffer is prepared, to which a kinase-specific substrate and any necessary cofactors are added.
- Kinase Addition: The specific kinase being tested is delivered into the substrate solution and gently mixed.
- Compound Incubation: **Pirtobrutinib**, diluted to the desired concentration (e.g., 1 μ M for single-point screening or in a serial dilution for IC₅₀ determination), is added to the kinase-substrate mixture. A vehicle control (DMSO) is run in parallel. The mixture is pre-incubated for a defined period (typically 10-15 minutes) at room temperature.
- Reaction Initiation: The kinase reaction is initiated by the addition of [γ -³³P]ATP. For broad panel screening, a standard ATP concentration (e.g., 10 μ M) is used, while for IC₅₀ determination, the ATP concentration is typically set near the K_m for each specific kinase.
- Reaction Incubation: The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
- Reaction Termination and Detection: The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane. The filter is washed multiple times with phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Quantification: The amount of radioactivity incorporated into the substrate, which is captured on the filter, is measured using a scintillation counter.
- Data Analysis: The percentage of kinase activity is calculated relative to the vehicle control. For IC₅₀ determination, the percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve.

Cellular BTK Autophosphorylation Assay

To confirm that **pirtobrutinib** inhibits BTK activity within a cellular context, an assay measuring the autophosphorylation of BTK at Tyrosine 223 (Y223) is used. This is a key marker of BTK

activation.

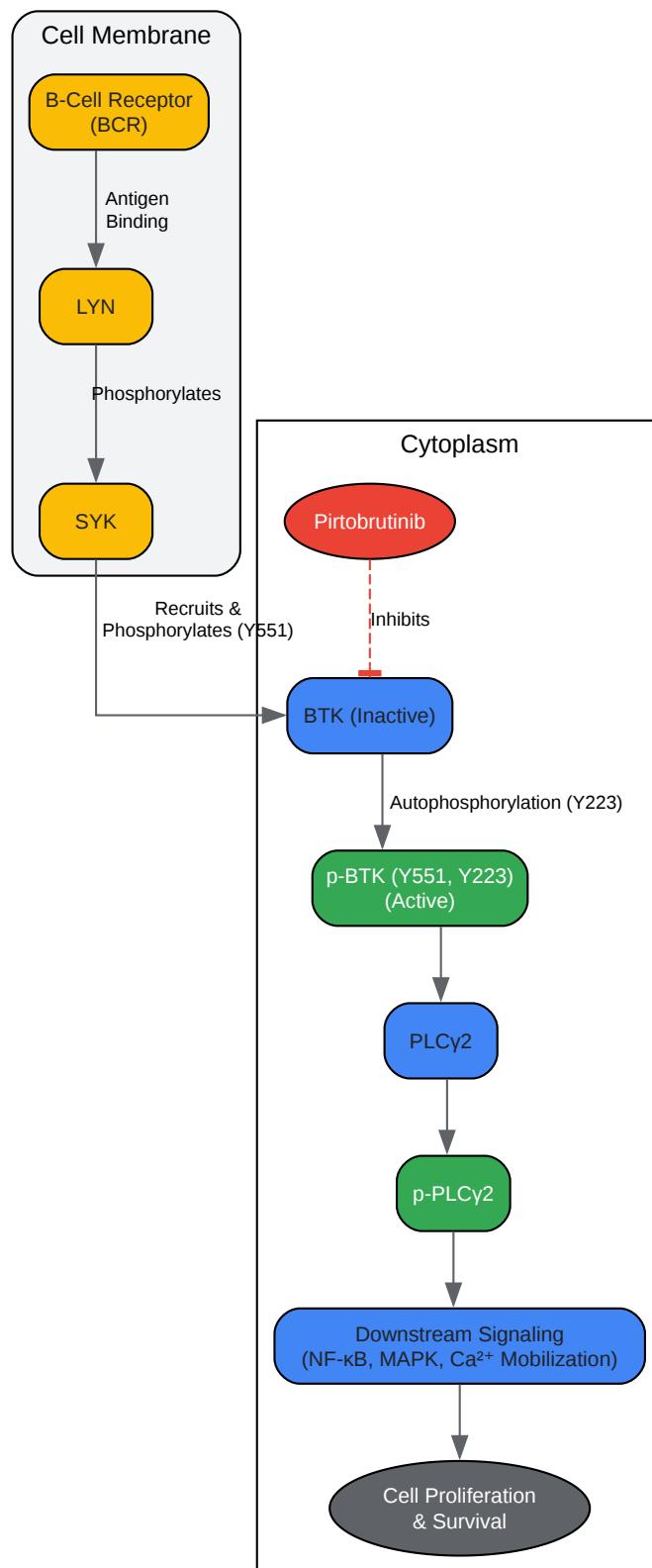
Protocol:

- Cell Culture and Treatment: A relevant B-cell lymphoma cell line (e.g., Ramos or TMD8) is cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Cells are seeded in multi-well plates and treated with serial dilutions of **pirtobrutinib** or a vehicle control (DMSO) for 1-2 hours.
- BCR Stimulation: The B-cell receptor (BCR) pathway is stimulated to induce BTK activation by adding anti-human IgM antibody (e.g., 10 µg/mL) for a short period (e.g., 10-15 minutes).
- Cell Lysis: Following stimulation, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as a bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
- Western Blotting:
 - Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
 - The membrane is blocked with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
 - The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-BTK (Tyr223) and total BTK. An antibody for a loading control (e.g., actin) is also used.
- Detection: The membrane is washed and then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using a chemiluminescent substrate and an imaging system.

- Data Analysis: The intensities of the protein bands are quantified. The phospho-BTK signal is normalized to the total BTK signal and the loading control to determine the dose-dependent inhibition of BTK autophosphorylation and calculate the cellular IC50 value.

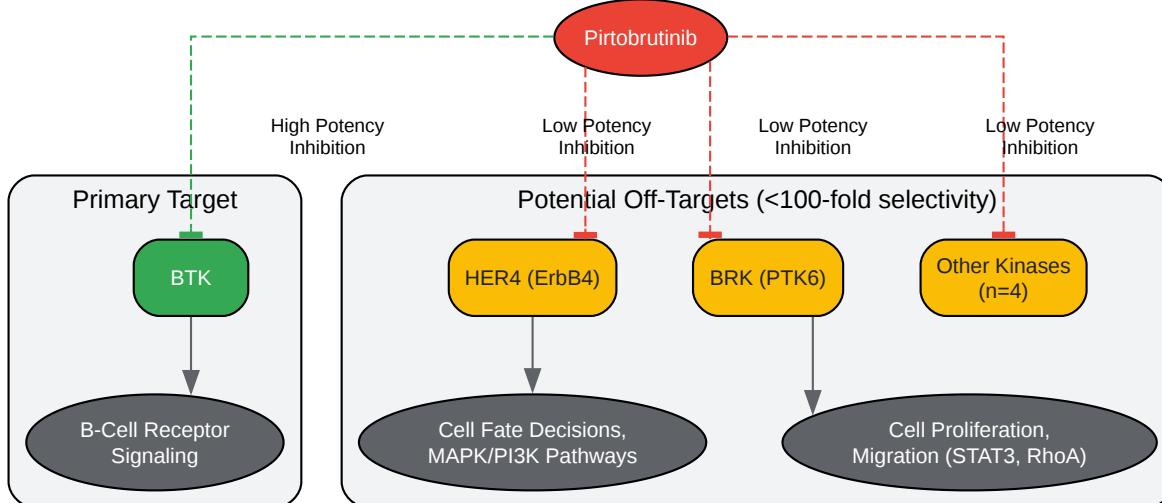
Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for assessing **pirtobrutinib**'s selectivity.



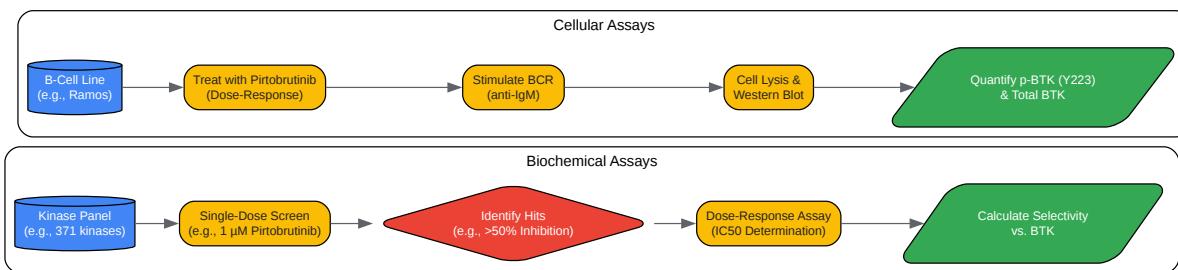
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Caption: On-Target BTK Signaling Pathway Inhibition by **Pirtobrutinib**.



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Caption: **Pirtobrutinib's Selectivity Profile and Key Off-Targets.**



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Caption: Experimental Workflow for **Pirtobrutinib** Kinase Selectivity Profiling.

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